![molecular formula C21H21N5O4 B2719272 N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-86-3](/img/structure/B2719272.png)
N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,2,4-triazine moiety, which is a type of nitrogen-containing heterocycle . The 1,2,4-triazine ring is fused with an imidazole ring, forming a bicyclic structure. The compound also contains methoxyphenyl and methoxybenzyl groups, which are aromatic rings with methoxy (-OCH3) substituents.
Synthesis Analysis
The synthesis of 1,2,4-triazines typically involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts . The mild reaction conditions tolerate a variety of sensitive functionalities .Chemical Reactions Analysis
The chemical reactions of this compound could involve the 1,2,4-triazine and imidazole rings, as well as the methoxyphenyl and methoxybenzyl groups. The exact reactions would depend on the reaction conditions and the reagents used .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
The compound has been involved in studies related to the synthesis of novel heterocyclic compounds. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This synthesis underscores the potential medicinal chemistry applications of such compounds (Abu‐Hashem et al., 2020).
Raboisson et al. (2003) explored the compound within a series of phosphodiesterase type 4 inhibitors, revealing a new structural class with high potency and selectivity. This study highlights the compound's relevance in developing targeted therapies (Raboisson et al., 2003).
Biological Activities
Investigations into the compound's derivatives have shown antitumor activities. For example, Remers et al. (2015) synthesized derivatives from carbendazim, showing activity against pancreatic tumor cells, with some derivatives active in mice. This research contributes to understanding the compound's potential in cancer therapy (Remers et al., 2015).
Uysal and Koç (2010) conducted synthesis and characterization of dendrimeric complexes involving the compound, examining their magnetic behaviors. Such studies are crucial for developing new materials with specific magnetic properties (Uysal & Koç, 2010).
Antimicrobial and Antifungal Properties
Hassan et al. (2014) synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study provides insights into the compound's potential in developing antitumor agents (Hassan et al., 2014).
Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives with antimicrobial activities. Research like this underscores the compound's versatility and potential in addressing microbial resistance (Bektaş et al., 2007).
Propiedades
IUPAC Name |
8-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-29-16-9-7-15(8-10-16)25-11-12-26-20(28)18(23-24-21(25)26)19(27)22-13-14-5-3-4-6-17(14)30-2/h3-10H,11-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNJUZUUKBPLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.